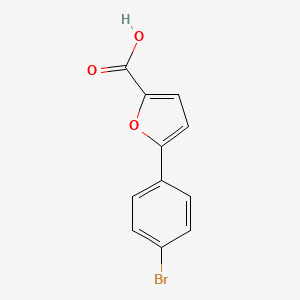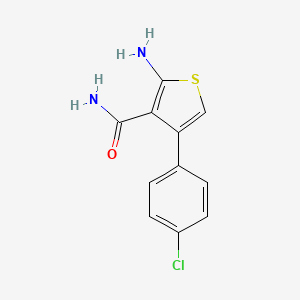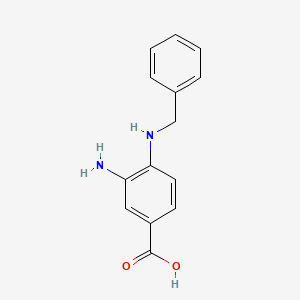
2-Cyano-N-(2-Methoxyphenyl)acetamid
Übersicht
Beschreibung
2-cyano-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-cyano-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Vorläufer für die heterocyclische Synthese
2-Cyano-N-(2-Methoxyphenyl)acetamid ist eine privilegierte Struktur und gilt als einer der wichtigsten Vorläufer für die heterocyclische Synthese . Die Carbonyl- und Cyanofunktionen dieser Verbindungen sind so angeordnet, dass sie Reaktionen mit gängigen zweizähnigen Reagenzien ermöglichen, um eine Vielzahl von heterocyclischen Verbindungen zu bilden .
Kondensations- und Substitutionsreaktionen
Der aktive Wasserstoff an C-2 dieser Verbindungen kann an einer Vielzahl von Kondensations- und Substitutionsreaktionen teilnehmen . Dies macht this compound zu einer vielseitigen Verbindung in der organischen Synthese .
Synthese von biologisch aktiven Verbindungen
Viele Derivate von Cyanessigsäureamid wurden für ihre vielfältigen biologischen Aktivitäten berichtet . Dies hat in den letzten zehn Jahren die Aufmerksamkeit von Biochemikern auf sich gezogen . Die synthetische Nützlichkeit von N-Aryl- und/oder Heterly-Cyanessigsäureamiden beim Aufbau verschiedener organischer Heterocyclen hat Potenzial für die Entwicklung besserer Chemotherapeutika .
Cyanacetylierung von Aminen
This compound kann bei der Cyanacetylierung von Aminen verwendet werden . Dieser Prozess hat in den letzten Jahren Fortschritte bei den Herstellungsmethoden und deren synthetischen Anwendungen bei der Bildung biologisch aktiver Verbindungen erzielt .
Synthese von Pyrrolderivaten
Die Cyclokondensation von this compound mit Phenacylbromid in siedendem Ethanol unter Verwendung von Triethylamin als basischem Katalysator ergab das Pyrrolderivat . Dies unterstreicht seine Nützlichkeit bei der Synthese von Pyrrolderivaten .
Synthese von Thiophenderivaten
Die Behandlung von 2-Cyano-N-(2-Nitrophenyl)acetamid mit 1,4-Dithian-2,5-diol in siedendem Ethanol, das eine katalytische Menge Triethylamin enthielt, ergab 2-Amino-N-(2-Nitrophenyl)thiophen-3-carboxamid . Dies zeigt seine Rolle bei der Synthese von Thiophenderivaten .
Safety and Hazards
“2-cyano-N-(2-methoxyphenyl)acetamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Wirkmechanismus
Target of Action
2-Cyano-N-(2-methoxyphenyl)acetamide primarily targets specific enzymes and receptors involved in cellular signaling pathways. These targets often include kinases and other regulatory proteins that play crucial roles in cell proliferation, apoptosis, and other cellular processes .
Mode of Action
The compound interacts with its targets through covalent or non-covalent binding, leading to inhibition or activation of the target proteins. This interaction can result in conformational changes in the target proteins, altering their activity and downstream signaling pathways . For example, binding to a kinase might inhibit its activity, thereby blocking a signaling cascade that promotes cell growth.
Biochemical Pathways
The affected biochemical pathways often include those involved in cell cycle regulation, apoptosis, and stress responses. By modulating these pathways, 2-cyano-N-(2-methoxyphenyl)acetamide can induce cell cycle arrest, promote apoptosis, or enhance cellular stress responses . These effects are particularly relevant in the context of cancer therapy, where the compound may inhibit tumor growth by disrupting these critical pathways.
Pharmacokinetics
The pharmacokinetics of 2-cyano-N-(2-methoxyphenyl)acetamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues where its targets are highly expressed . Metabolism primarily occurs in the liver, where it is converted into active or inactive metabolites. Finally, the compound and its metabolites are excreted through the kidneys . These ADME properties influence the compound’s bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the action of 2-cyano-N-(2-methoxyphenyl)acetamide results in the inhibition of target enzymes or receptors, leading to altered cellular signaling. This can cause a range of cellular effects, including reduced cell proliferation, increased apoptosis, and enhanced stress responses . These effects are beneficial in treating diseases characterized by uncontrolled cell growth, such as cancer.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-cyano-N-(2-methoxyphenyl)acetamide. For instance, the compound may be more stable and effective at physiological pH and temperature. Additionally, the presence of other drugs or biomolecules can affect its binding to target proteins and its overall therapeutic efficacy .
By understanding these aspects of 2-cyano-N-(2-methoxyphenyl)acetamide, researchers can better optimize its use in therapeutic applications and improve its efficacy in treating various diseases.
Biochemische Analyse
Biochemical Properties
2-cyano-N-(2-methoxyphenyl)acetamide plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of biologically active molecules. The compound’s cyano group is highly reactive, enabling it to participate in nucleophilic addition and substitution reactions. Additionally, the methoxyphenyl group enhances its binding affinity to certain biomolecules, making it a valuable intermediate in biochemical synthesis .
Cellular Effects
2-cyano-N-(2-methoxyphenyl)acetamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells. The compound’s interaction with cellular receptors can lead to changes in gene expression, impacting cell function and behavior .
Molecular Mechanism
At the molecular level, 2-cyano-N-(2-methoxyphenyl)acetamide exerts its effects through binding interactions with biomolecules. The cyano group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. This compound can also interact with DNA and RNA, influencing gene expression by altering transcription and translation processes. The methoxyphenyl group further enhances its binding specificity, allowing for targeted interactions with specific biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-cyano-N-(2-methoxyphenyl)acetamide can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its degradation products can have distinct biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-cyano-N-(2-methoxyphenyl)acetamide in animal models are dose-dependent. At lower doses, it has been observed to enhance metabolic activity and promote cell proliferation. At higher doses, it can exhibit toxic effects, leading to cellular damage and apoptosis. The threshold effects of this compound are crucial for determining its safe and effective dosage in biochemical research .
Metabolic Pathways
2-cyano-N-(2-methoxyphenyl)acetamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can be metabolized through cyano group reduction, leading to the formation of amides and other derivatives. These metabolic transformations can influence the levels of various metabolites within cells, impacting overall cellular function .
Transport and Distribution
Within cells and tissues, 2-cyano-N-(2-methoxyphenyl)acetamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and binding affinity to cellular components .
Subcellular Localization
2-cyano-N-(2-methoxyphenyl)acetamide exhibits specific subcellular localization, which is critical for its activity and function. It can be directed to particular organelles or compartments through targeting signals and post-translational modifications. This localization allows the compound to interact with specific biomolecules and participate in localized biochemical reactions, enhancing its overall efficacy .
Eigenschaften
IUPAC Name |
2-cyano-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWPHCCSFWYGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351195 | |
| Record name | 2-cyano-N-(2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63631-09-4 | |
| Record name | 2-cyano-N-(2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



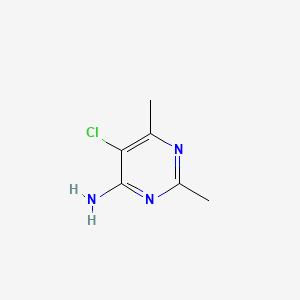
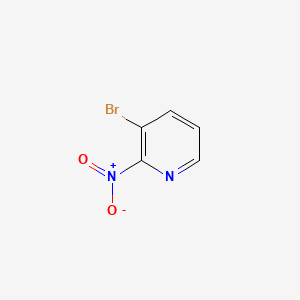
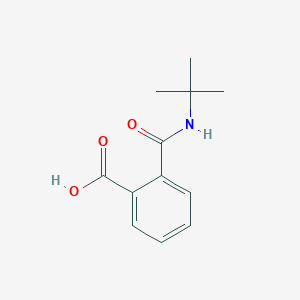
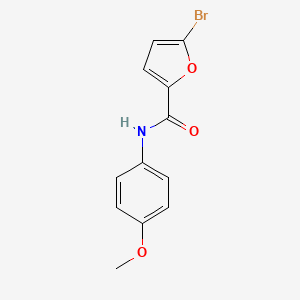
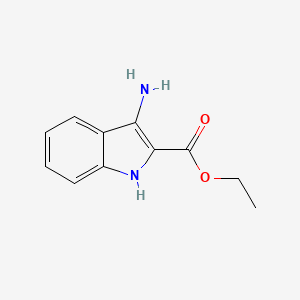
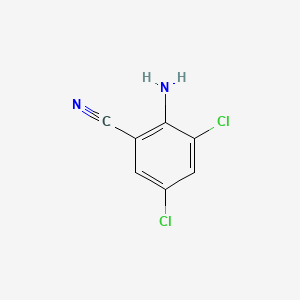
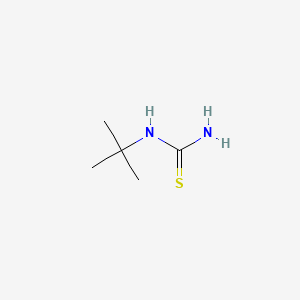
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)
